molecular formula C23H13BrN4O4 B2412705 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one CAS No. 1291852-24-8

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one

Cat. No. B2412705
M. Wt: 489.285
InChI Key: CTEBOSMKDUHERP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, a bromophenyl group, and a phthalazinone group . Each of these groups contributes to the overall properties of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxol, oxadiazol, bromophenyl, and phthalazinone groups suggests that this molecule may have interesting electronic and steric properties .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly how this compound would react. Its reactivity would likely be influenced by the presence of the various functional groups, and could potentially be manipulated by changing the conditions or using different reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Characterization

  • Phthalazinone Derivatives Synthesis : This compound is involved in the synthesis of various phthalazinone derivatives, including 1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, and others, showcasing its versatility in chemical synthesis (Mahmoud et al., 2012).

  • Structural Analysis : Research on related compounds, such as 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, provides insights into their molecular structure and intermolecular interactions, which can be relevant for the understanding of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-2-(3-Bromophenyl)phthalazin-1(2H)-one (Fun et al., 2011).

Antimicrobial Activity

  • Antimicrobial Derivatives : The synthesis of 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and other derivatives of this compound is significant for their potential antimicrobial activities (El-Hashash et al., 2012). Similarly, other derivatives have been explored for their antimicrobial properties, indicating the potential of this compound in developing new antimicrobial agents (Sridhara et al., 2010).

Chemical Transformations

  • Derivative Synthesis : Research on 3-Benzylidene Phthalide as a precursor for synthesizing new 1,3,4-oxadiazole derivatives highlights the diverse chemical transformations possible with compounds like 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-2-(3-Bromophenyl)phthalazin-1(2H)-one (Younis, 2011).

Additional Studies

  • Crystal Structure Studies : Understanding the crystal structure of similar compounds aids in comprehending the molecular architecture and potential applications of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-2-(3-Bromophenyl)phthalazin-1(2H)-one (Kumara et al., 2017).

  • Antibacterial Activity : Further studies on related compounds, such as oxadiazolo[1,3,5]triazine and 1,2,4-triazolo derivatives, demonstrate their antibacterial activity, suggesting similar potential for the compound (Mulwad & Chaskar, 2006).

  • Analgesic and Anti-inflammatory Activities : Investigations into new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring and their analgesic and anti-inflammatory activities provide insights into the therapeutic potential of related compounds (Dewangan et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrN4O4/c24-14-4-3-5-15(11-14)28-23(29)17-7-2-1-6-16(17)20(26-28)22-25-21(27-32-22)13-8-9-18-19(10-13)31-12-30-18/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEBOSMKDUHERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one

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